Homoadenosine

Description

Historical Context and Evolution of Homonucleoside Research

The field of nucleoside chemistry has long been dominated by the study of natural nucleosides and their analogues that feature modifications to the nucleobase or the sugar moiety. The exploration of "homonucleosides," compounds in which a methylene (B1212753) group is inserted into the sugar ring or between the sugar and the nucleobase, represents a significant expansion of this research area. Early work in this domain was sparse, with little literature appearing on the biological effects of extending the 5'-hydroxyl group of nucleosides by a methylene group. tandfonline.com The initial syntheses of homoadenosine, also referred to as 9-(5'-deoxy-β-D-allofuranosyl)-adenine, were reported as early as 1971. cas.cz These early synthetic routes were often complex and served primarily to establish the feasibility of creating such carbon-extended nucleoside analogues. tandfonline.comcas.cz

One of the first documented syntheses of what was termed "this compound" involved a procedure based on the imidazole (B134444) ring closure of a pyrimidine (B1678525) precursor. cas.cz Another approach used 3,4-O-isopropylidene-1-amino-1-deoxy-2,5-anhydro-D-allitol as a starting compound. cas.cz A more convenient synthesis was later developed by coupling an appropriately protected deoxyallofuranose derivative with adenine (B156593). tandfonline.com This evolution from complex, multi-step procedures to more streamlined synthetic strategies was crucial for making homonucleosides more accessible for biological investigation. tandfonline.comacs.orgfigshare.comnih.gov The insertion of a methylene bridge between the nucleobase and the sugar moiety to create 1'-homonucleosides was another key development, altering structural features and biological activity. researchgate.netresearchgate.net This modification was found to increase the stability of the glycosidic bond to enzymatic hydrolysis, enhance molecular flexibility, and slightly increase lipophilicity, factors that can be important for a molecule's transport and interaction with biological targets. researchgate.net

Significance of this compound as a Ring-Expanded Nucleoside Analogue

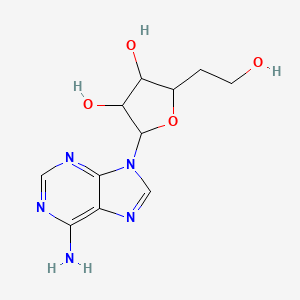

This compound is a structurally significant analogue of the natural nucleoside adenosine (B11128). Its defining feature is the insertion of a methylene (-CH2-) group, typically between the C4' and C5' atoms of the ribose sugar, effectively creating a six-membered hexofuranose ring instead of the natural five-membered pentofuranose (B7776049) ring. This extension of the carbon chain classifies it as a 5'-homonucleoside. tandfonline.com This seemingly simple modification introduces profound changes to the molecule's three-dimensional structure, conformation, and physicochemical properties compared to adenosine.

The primary significance of this compound lies in its altered conformational flexibility. The insertion of the methylene group can lead to a freer rotation between the nucleobase and the sugar moiety, which decreases steric and electronic interactions between these two parts of the molecule. researchgate.net Furthermore, the spatial separation between the 5'-hydroxyl group (or its phosphate (B84403) derivatives) and the nitrogen atoms of the adenine base is slightly increased. researchgate.net These structural alterations are critical because the precise spatial arrangement of functional groups in adenosine is vital for its recognition by a multitude of enzymes, such as kinases and polymerases. By studying how these enzymes interact with this compound and its derivatives, researchers can gain insight into the specific binding requirements of their active sites. researchgate.netpnas.org For instance, while adenosine is readily deaminated by adenosine deaminase, this compound was found to be resistant to this enzyme, highlighting the strict structural specificity required for enzymatic activity. cdnsciencepub.com

| Feature | Adenosine | This compound | Significance of Difference |

| Sugar Moiety | Ribofuranose (5-membered ring) | Hexofuranose (6-membered ring) | Alters ring pucker and overall conformation. |

| Glycosidic Bond Stability | Susceptible to enzymatic cleavage | More resistant to enzymatic hydrolysis researchgate.net | Increased stability can lead to longer biological half-life. |

| Flexibility | Relatively constrained | Increased rotational freedom between base and sugar researchgate.net | Can affect binding affinity and mode of interaction with enzymes. |

| Lipophilicity | Standard | Slightly increased researchgate.net | May influence cell membrane permeability. |

| Enzyme Interaction | Natural substrate for many enzymes | Often acts as an inhibitor or is not recognized cdnsciencepub.com | Useful as a tool to probe enzyme active sites and as a lead for inhibitor design. |

Overview of Current Research Landscape and Key Challenges

The current research landscape for this compound is primarily focused on its synthesis and its application as a scaffold for developing potential therapeutic agents and biochemical probes. researchgate.netcymitquimica.com A significant area of investigation involves the chemical synthesis of this compound and its derivatives. Researchers continue to develop more efficient and stereoselective synthetic routes, such as palladium-catalyzed N-glycosylation methods, to produce these complex molecules. acs.orgfigshare.comnih.govpreprints.org

A major application of this compound is in the study of S-adenosyl-L-homocysteine (AdoHcy) hydrolase, an enzyme crucial for regulating cellular methylation reactions. researchgate.netfiu.edu this compound and its analogues have been synthesized and tested as inhibitors of this enzyme. fiu.eduucsd.edufiu.edu For example, the treatment of this compound with thionyl chloride yields 6'-chloro-6'-deoxythis compound, which can be further modified to create analogues of S-adenosyl-L-homocysteine (SAH) for binding studies with AdoHcy hydrolase. researchgate.net Other research explores the potential of this compound derivatives as antiviral or anticancer agents. pnas.orgfiu.edufiu.edu

Despite progress, several key challenges remain in this compound research:

Synthetic Complexity: The synthesis of this compound, particularly with specific stereochemistry, remains a significant challenge. acs.org De novo asymmetric synthesis strategies are being developed to overcome the difficulty of diastereoselectively installing the purine (B94841) base at the anomeric center. acs.orgfigshare.com

Biological Activity and Selectivity: While many this compound analogues have been synthesized, achieving potent and selective biological activity is difficult. For instance, some aminoacyl-sulfamoyl this compound analogues designed as tRNA synthetase inhibitors showed a loss of affinity for their target compared to their adenosine counterparts. kuleuven.be

Instability of Intermediates: The synthesis of certain derivatives can be hampered by the instability of key intermediates. For example, this compound 6'-aldehyde, formed during the enzymatic processing of some inhibitors, is prone to depurination, which can decrease the efficiency of enzyme inactivation. fiu.edu

Scope and Objectives of this compound-Focused Academic Inquiry

The academic inquiry into this compound is driven by several well-defined objectives, primarily rooted in medicinal chemistry and chemical biology. The overarching goal is to leverage the unique structural properties of this compound to design novel molecules with specific biological functions.

The primary objectives of this research include:

Development of Enzyme Inhibitors: A major focus is the design and synthesis of this compound-based inhibitors for therapeutically relevant enzymes. A key target is S-adenosyl-L-homocysteine (AdoHcy) hydrolase, where inhibition can disrupt cellular methylation and impact viral replication and cancer cell growth. fiu.eduucsd.edufiu.edu The scope extends to other enzymes, such as adenosine kinases and aminoacyl-tRNA synthetases, with the goal of creating selective inhibitors. pnas.orgkuleuven.be

Probing Enzyme-Substrate Interactions: this compound and its phosphorylated derivatives, like this compound-6'-phosphonic acid, serve as valuable molecular probes. By studying how these analogues interact with enzymes that normally bind adenosine or its phosphates (e.g., AMP aminohydrolase, AMP kinase), researchers can elucidate the structural and conformational requirements for substrate binding and catalysis.

Discovery of New Therapeutic Agents: The synthesis of this compound analogues is aimed at discovering new drugs with potential antiviral and cytostatic (anticancer) activity. pnas.orgfiu.edufiu.edu For example, various dihalovinyl and acetylene (B1199291) analogues of this compound have been synthesized and evaluated for their ability to inactivate AdoHcy hydrolase and for their effects on viruses like vaccinia virus. fiu.edu

Expansion of Chemical Space: Research into this compound contributes to the fundamental expansion of nucleoside analogue chemistry. Developing novel synthetic methodologies, such as stereoselective glycosylations and de novo asymmetric syntheses, broadens the toolkit available to medicinal chemists for creating diverse and complex molecular architectures. acs.orgpreprints.orgacs.org This allows for the exploration of new structural motifs that fall outside the traditional scope of nucleoside chemistry.

Structure

3D Structure

Properties

IUPAC Name |

2-(6-aminopurin-9-yl)-5-(2-hydroxyethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O4/c12-9-6-10(14-3-13-9)16(4-15-6)11-8(19)7(18)5(20-11)1-2-17/h3-5,7-8,11,17-19H,1-2H2,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKWULFMZMWUAOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CCO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30945076 | |

| Record name | 9-(5-Deoxyhexofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22415-88-9 | |

| Record name | Homoadenosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82223 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-(5-Deoxyhexofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Homoadenosine and Its Analogues

De Novo Asymmetric Synthesis Strategies for Homoadenosine Scaffolds

The de novo asymmetric synthesis of this compound has been achieved through a highly stereoselective pathway. acs.orgfigshare.comnih.gov This approach utilizes an iterative sequence of key chemical reactions to build the complex molecular architecture from simpler precursors. acs.orgfigshare.comnih.gov

Palladium-Catalyzed N-Glycosylation Techniques in this compound Assembly

A pivotal step in the synthesis of this compound analogues is the palladium-catalyzed N-glycosylation. acs.orgntu.edu.sg This reaction facilitates the crucial bond formation between a purine (B94841) base and a pyranone scaffold. acs.org Specifically, the coupling of 6-chloropurine (B14466) with a Boc-protected pyranone proceeds with high stereoselectivity, exclusively yielding the desired β-isomer. acs.orgntu.edu.sg This methodology has proven effective in preparing various natural and unnatural hexopyranosyl nucleoside analogues. acs.orgfigshare.comnih.gov The reaction of a Boc-protected pyranone with 6-chloropurine, catalyzed by palladium, results in the formation of the 6-chloropurine glycosylated pyranone in high yield. acs.org

| Reactants | Catalyst | Product | Yield |

| Boc-protected pyranone 11β, 6-chloropurine 8 | Palladium | 6-chloropurine glycosylated pyranone 17 | 86% |

Diastereoselective Reduction Approaches for Stereochemical Control

Following the N-glycosylation, a diastereoselective reduction of the resulting enone is employed to establish the correct stereochemistry of the sugar moiety. acs.orgfigshare.com The reduction of the enone intermediate with sodium borohydride (B1222165) at low temperatures affords the corresponding allylic alcohol with high diastereoselectivity. acs.org The stereochemical outcome of this reduction is crucial for the subsequent steps in the synthesis of this compound. acs.orgfigshare.com Analysis of the product's coupling constants confirms the desired stereochemistry. acs.org

| Substrate | Reagent | Product | Yield |

| Enone 17 | Sodium Borohydride (NaBH4) at -78 °C | Allylic alcohol 18 | 83% |

Reductive 1,3-Transposition Methods in this compound Synthesis

A reductive 1,3-transposition is another key transformation in the synthetic sequence leading to this compound. acs.orgfigshare.comnih.gov This method, often following the diastereoselective reduction, is part of an iterative strategy for constructing the final nucleoside analogue. acs.orgfigshare.comnih.gov This strategic transposition is integral to achieving the target molecular framework. acs.orgfigshare.com

Synthesis of Specific this compound-Related Nucleosides and Nucleotides

The synthesis of specific nucleosides related to this compound, such as those derived from homoribose, has also been explored.

Preparation of Homoribose (5-Deoxy-D-allose) and its Nucleosides

5-Deoxy-D-allose, also known as homoribose, has been synthesized through multiple routes. researchgate.netresearchgate.net One method involves the hydroboration-oxidation of an olefin derived from 6-deoxy-D-allose xanthate. researchgate.netresearchgate.net A more practical approach starts from a 5-deoxy-D-glucose derivative, achieving the desired stereochemistry at C-3 through configurational inversion. researchgate.netresearchgate.net A suitably protected derivative of 5-deoxy-D-allose can then be coupled with a purine derivative, such as chloromercuri-6-benzamidopurine, to form the blocked nucleoside. researchgate.netresearchgate.net Subsequent deacylation yields the final product, 9-(5′-deoxy-β-D-allofuranosyl)adenine. researchgate.netresearchgate.net

Synthesis of this compound-6′-phosphonic Acid and Derivatives

The synthesis of this compound-6′-phosphonic acid, an isosteric analogue of adenosine (B11128) monophosphate (AMP), has been a significant area of research. acs.org One established method involves the hydroboration of 5′,6′-dideoxy-2′,3′-O-isopropylidene-6′-methylene-homoadenosine, followed by oxidation to yield the 6′-hydroxy derivative. This intermediate is then converted to the 6′-tosylate and subsequently reacted with tris(trimethylsilyl) phosphite (B83602) to produce the phosphonate (B1237965) ester. Final deprotection affords this compound-6′-phosphonic acid as a mixture of 6' epimers. lookchem.com

Alternative approaches have also been explored. For instance, the Arbuzov reaction of a 6′-halo-homoadenosine derivative with a trialkyl phosphite is a common strategy for forming the carbon-phosphorus bond. researcher.life The resulting phosphonate esters can then be deprotected to yield the final phosphonic acid. researcher.life These synthetic routes provide access to valuable probes for studying the substrate and inhibitor properties of AMP-utilizing enzymes. acs.org

The following table summarizes key intermediates and products in the synthesis of this compound-6'-phosphonic acid.

| Compound Name | Chemical Structure (if available) | Role in Synthesis |

| 5′,6′-dideoxy-2′,3′-O-isopropylidene-6′-methylene-homoadenosine | Not Available | Starting material for hydroboration |

| This compound-6′-phosphonic acid | Not Available | Final product |

| Tris(trimethylsilyl) phosphite | Not Available | Reagent for phosphonate formation |

| 6'-halo-homoadenosine | Not Available | Intermediate for Arbuzov reaction |

Strategies for Constructing 1'-Homonucleosides and their Analogues

The construction of 1'-homonucleosides, which feature a methylene (B1212753) bridge between the nucleobase and the sugar moiety, has been achieved through several strategic approaches. chim.it A primary method involves the alkylation of a nucleobase with a suitably modified sugar precursor that already contains the extended carbon framework. chim.it For example, a pre-functionalized ribo-hexofuranose derivative can be coupled with a purine or pyrimidine (B1678525) base. fiu.edu

Another key strategy is the de novo construction of the heterocyclic base onto a pre-existing amino-functionalized homosugar. chim.it This approach allows for greater flexibility in the synthesis of diverse nucleobase analogues. The Mitsunobu reaction has also been effectively employed for the direct coupling of a homosugar with a nucleobase. researchgate.net

Furthermore, 1,3-dipolar cycloaddition reactions have been utilized to create 1'-homonucleoside analogues containing isoxazolidine (B1194047) rings. nih.gov These varied strategies have enabled the synthesis of a wide array of 1'-homonucleosides with different sugar and base modifications, providing a rich library of compounds for biological evaluation. chim.itresearchgate.net

The table below outlines different strategies for the synthesis of 1'-homonucleosides.

| Synthetic Strategy | Key Features |

| Alkylation | Coupling of a pre-formed homosugar with a nucleobase. |

| De Novo Synthesis | Construction of the nucleobase on an amino-homosugar. |

| Mitsunobu Reaction | Direct coupling of a homosugar and nucleobase. |

| 1,3-Dipolar Cycloaddition | Formation of isoxazolidine-containing analogues. |

Elaboration of Homologated S-Adenosyl-L-Homocysteine Analogues

Nucleophilic Displacement Reactions for L-Cysteine and L-Homocysteine Conjugation to this compound

A straightforward and efficient method for the synthesis of homologated S-adenosyl-L-homocysteine (SAH) analogues involves the nucleophilic displacement of a leaving group at the 6'-position of this compound by L-cysteine or L-homocysteine. researchgate.net In a typical procedure, this compound is first treated with thionyl chloride in pyridine (B92270) and acetonitrile (B52724) to generate 6'-chloro-6'-deoxythis compound. researchgate.net This chlorinated intermediate is then reacted with either L-cysteine or L-homocysteine in aqueous sodium hydroxide (B78521) at elevated temperatures (e.g., 60°C). researchgate.net This reaction proceeds with high conversion to yield the desired homologated SAH analogues. researchgate.net The purification of these products can be conveniently achieved by adsorption on Amberlite XAD-4 resin. researchgate.net

This methodology provides access to non-hydrolyzable substrate analogues that are valuable tools for studying enzymes such as S-adenosyl-L-homocysteine hydrolase. researchgate.net

The following table summarizes the key reactants in the synthesis of homologated SAH analogues.

| Reactant | Role |

| This compound | Starting material |

| Thionyl chloride | Chlorinating agent |

| L-cysteine / L-homocysteine | Nucleophile for conjugation |

| 6'-chloro-6'-deoxythis compound | Key intermediate |

Synthesis of Dihalovinyl this compound Analogues

The synthesis of dihalovinyl this compound analogues has been developed as a route to potential mechanism-based inhibitors of S-adenosyl-L-homocysteine hydrolase. fiu.edunih.gov These "doubly homologated" analogues are typically synthesized starting from a ribo-hexofuranose sugar precursor rather than from this compound itself, due to the low yields and instability of intermediates in the latter approach. fiu.edu

The synthesis commences with a protected 1,2-O-isopropylidene-α-D-ribo-hexofuranose, which is oxidized to the corresponding 6-aldehyde. nih.gov This aldehyde is then subjected to a Wittig-type reaction with a dihalomethylene reagent, generated in situ from reagents like tetrabromomethane or tribromofluoromethane, triphenylphosphine, and zinc. fiu.edunih.gov This step introduces the dihalovinylidene moiety. The subsequent steps involve acetolysis, coupling with adenine (B156593), and final deprotection to yield the target 9-(7,7-dihalo-5,6,7-trideoxy-β-D-ribo-hept-6-enofuranosyl)adenine derivatives. fiu.edunih.gov

The table below outlines the key reaction steps and intermediates.

| Reaction Step | Key Reagents | Intermediate/Product |

| Oxidation | Moffatt oxidation | 6-aldehyde of protected ribo-hexofuranose |

| Wittig Reaction | CBr4 or CBr3F, PPh3, Zn | Dihalomethyleneheptofuranose analogue |

| Coupling & Deprotection | Adenine, followed by deprotection | Dihalovinyl this compound analogue |

Development of Other S-Nucleosyl Homocysteine Derivatives

The development of S-nucleosyl homocysteine derivatives extends beyond the direct homologation of adenosine. Enzymatic synthesis has emerged as a powerful tool for creating a variety of these analogues. rsc.orgresearchgate.net One such method utilizes a one-pot reaction starting from racemic homocysteine thiolactone and a nucleoside, catalyzed by a combination of recombinant enzymes including α-amino-ε-caprolactam racemase, bleomycin (B88199) hydrolase, and SAH hydrolase. rsc.org This chemoenzymatic approach is driven by the irreversible and stereoselective hydrolysis of the thiolactone, followed by the thermodynamically favorable condensation of homocysteine with the nucleoside. rsc.org This strategy has been successfully applied to synthesize not only S-adenosyl-L-homocysteine (SAH) but also to screen for and produce other S-nucleosyl homocysteine derivatives. rsc.orgresearchgate.net

Chemical methods have also been employed to synthesize S-ribosylhomocysteine (SRH) analogues with modifications at the C3 position of the ribose ring. researchgate.net These syntheses often involve the displacement of a mesylate group with a protected homocysteine thiolate. researchgate.net These diverse synthetic approaches provide access to a broad range of S-nucleosyl homocysteine derivatives, which are crucial for probing the activity of enzymes like LuxS and for the development of stabilized S-adenosyl methionine (SAM) analogues. rsc.orgresearchgate.netresearchgate.net

Novel Chemical Modifications and Scaffold Engineering for this compound Derivatives

Recent research has focused on the chemical modification of the this compound scaffold to explore new chemical space and biological activities. These modifications often involve alterations to the sugar moiety, the nucleobase, or the linker between them, effectively engineering the core scaffold of the molecule.

One area of exploration is the synthesis of this compound analogues with modified sugar rings. For example, the replacement of the furanose ring oxygen with a nitrogen atom leads to the formation of aza-homonucleosides. researchgate.net The synthesis of these compounds can be achieved through multi-step sequences that often employ ring-closing metathesis and dihydroxylation as key steps to form a suitable orthogonally protected iminosugar. researchgate.net This iminosugar can then be coupled to a nucleobase, for instance, via a Mitsunobu reaction. researchgate.net

Another approach to scaffold engineering involves the synthesis of carbocyclic this compound analogues, where the furanose ring oxygen is replaced by a methylene group. nih.gov This modification imparts greater metabolic stability by removing the N-glycosidic bond. nih.gov The synthesis of these carbocyclic analogues often starts from a chiral cyclopentane (B165970) derivative that is elaborated to include the necessary functional groups for coupling with the adenine base.

Furthermore, the introduction of heteroatoms into the five-membered ring, such as in the case of 1,3-oxathiolane (B1218472) nucleoside analogues, represents another strategy for scaffold modification. beilstein-journals.org These syntheses often rely on the coupling of a protected glycolic aldehyde derivative with a mercaptoacetic acid derivative to construct the oxathiolane ring, which is subsequently glycosylated with the nucleobase. beilstein-journals.org These novel scaffolds provide valuable insights into structure-activity relationships and can lead to the discovery of new therapeutic agents.

The table below summarizes some of the novel scaffold modifications of this compound.

| Scaffold Modification | Key Structural Change | Synthetic Approach |

| Aza-homoadenosine | Replacement of furanose oxygen with nitrogen | Ring-closing metathesis, dihydroxylation, Mitsunobu reaction |

| Carbocyclic this compound | Replacement of furanose oxygen with carbon | Elaboration of a chiral cyclopentane derivative |

| 1,3-Oxathiolane analogues | Replacement of the furanose ring with a 1,3-oxathiolane ring | Construction of the oxathiolane ring followed by glycosylation |

Design and Synthesis of Isoxazolidine Analogues of Homonucleosides

A key strategy for modifying homonucleosides involves replacing the furanose ring with other heterocyclic systems, such as isoxazolidine. The synthesis of these analogues primarily utilizes the 1,3-dipolar cycloaddition reaction, a powerful tool for constructing five-membered rings.

The general approach involves the reaction of a nucleobase-derived nitrone with an alkene. nih.govuwo.ca Specifically, nitrones derived from nucleobases like adenine, uracil (B121893), thymine (B56734), and their derivatives are reacted with dipolarophiles such as allyl alcohol or various alkenylphosphonates. nih.govnih.gov This cycloaddition typically proceeds with high regioselectivity, yielding 3,5-disubstituted isoxazolidines. nih.gov

The reaction of nucleobase-derived nitrones with allyl alcohol, for instance, can be carried out at elevated temperatures (e.g., 60 °C) or under microwave irradiation to produce a mixture of cis and trans diastereoisomers of the isoxazolidine homonucleoside analogues. nih.gov The cis isomer is often the major product, with diastereomeric excesses ranging from moderate to good (28–82%). nih.govnih.gov The stereochemical outcome is determined using 2D NOE correlations and analysis of vicinal coupling constants in NMR spectroscopy. nih.gov

Similarly, cycloadditions with alkenylphosphonates, such as allylphosphonate and vinyloxymethylphosphonate, also show regioselectivity for the 3,5-disubstituted product. nih.gov However, reactions involving vinylphosphonate (B8674324) can also produce minor amounts (up to 10%) of the 3,4-disubstituted isoxazolidine isomer. nih.gov

An alternative strategy involves the 1,3-dipolar cycloaddition of a nitrone with methyl acrylate, which produces isoxazolidine analogues with a methoxycarbonyl group. uwo.cagoogleapis.com These adducts can then undergo hydrogenolysis of the N-O bond, followed by intramolecular cyclization, to form γ-lactam analogues of homonucleosides. uwo.ca

Table 1: 1,3-Dipolar Cycloaddition for Isoxazolidine Homonucleoside Analogues

| Nitrone Component (Derived from) | Dipolarophile | Major Product Type | Diastereomeric Excess (d.e.) | Reference(s) |

|---|---|---|---|---|

| Adenine, Uracil, Thymine, etc. | Allyl Alcohol | cis-3,5-disubstituted isoxazolidine | 28-82% | nih.gov |

| Uracil | Allylphosphonate | cis-3,5-disubstituted isoxazolidine | Moderate | nih.gov |

| Uracil | Vinylphosphonate | 3,5- and 3,4-disubstituted isoxazolidines | Not specified | nih.gov |

Introduction of Sulfur, Selenium, and Tellurium Atoms in this compound Derivatives

The replacement of oxygen with heavier chalcogens (sulfur, selenium, or tellurium) in the furanose ring or other parts of the nucleoside structure can significantly alter the compound's electronic properties, metabolic stability, and biological activity. researchgate.netmdpi.com

Sulfur-Containing Analogues (Thionucleosides): The synthesis of 4'-thionucleosides, where the furanose ring oxygen is replaced by sulfur, has been a subject of interest. mdpi.commdpi.comrsc.org A common method is the Vorbrüggen glycosylation, which involves coupling a per-silylated heterocyclic nucleobase with a per-acetylated 4-thio-sugar derivative in the presence of a Lewis acid like TMSOTf. mdpi.com For this compound analogues, this would require a suitably prepared 4-thio-homoribose derivative. Another approach involves a de novo synthesis starting from α-heteroaryl acetaldehydes, which undergo a series of reactions including reduction, mesylation, and a double displacement with a sulfur source like NaSH to form the thio-furanose ring. rsc.org Additionally, S-adenosylhomocysteine (AdoHcy) analogues have been synthesized where the sulfur atom and the C5' carbon are replaced by a vinyl unit, achieved through cross-metathesis reactions. nih.gov

Selenium- and Tellurium-Containing Analogues: The incorporation of selenium and tellurium into nucleosides has been explored for applications in X-ray crystallography and as potential therapeutics. ucsd.eduresearchgate.nettcichemicals.com

Selenonucleosides: 4'-Selenonucleosides have been synthesized with the goal of developing antiviral agents. researchgate.net The synthesis of Se-adenosyl-L-selenomethionine (AdoSeMet) analogues, where the sulfur of methionine is replaced by selenium, has been achieved. This substitution increases chemical stability and reactivity in methyltransferase-based reactions. researchgate.net Biocatalytic methods have also been developed to produce selenonucleosides, avoiding complex multi-step chemical syntheses. researchgate.net

Telluronucleosides: Tellurium has been incorporated at the 2'- and 5-positions of nucleosides. ucsd.eduresearchgate.net For instance, 5-phenyltelluride (PhTe) modified 2'-deoxyuridine (B118206) was synthesized via a lithium-halogen exchange reaction on a protected 5-iodo-2'-deoxyuridine, followed by reaction with diphenyl ditelluride (Ph₂Te₂). ucsd.edu The 2'-tellurium modified nucleosides (e.g., 2'-MeTe and 2'-PhTe) have also been synthesized and converted into phosphoramidite (B1245037) building blocks suitable for solid-phase synthesis of Te-modified oligonucleotides. ucsd.edu These modifications have potential applications in studying DNA structure and function. ucsd.eduresearchgate.net

Table 2: Synthesis of Chalcogen-Containing Nucleoside Analogues

| Chalcogen | Position of Introduction | Synthetic Method | Precursor/Key Reagent | Resulting Analogue Type | Reference(s) |

|---|---|---|---|---|---|

| Sulfur | 4'-position | Vorbrüggen Glycosylation | Per-acetylated 4-thio-sugar | 4'-Thionucleoside | mdpi.com |

| Sulfur | 4'-position | De novo synthesis | α-heteroaryl acetaldehyde, NaSH | 4'-Thionucleoside | rsc.org |

| Selenium | 4'-position | Chemical Synthesis | Not specified | 4'-Selenonucleoside | researchgate.net |

| Selenium | Methionine moiety | Biocatalytic Synthesis | Selenious acid, enzymes | Selenonucleoside | researchgate.net |

| Tellurium | 5-position | Lithiation/Telluration | 5-iodo-2'-deoxyuridine, Ph₂Te₂ | 5-PhTe-nucleoside | ucsd.edu |

Synthesis of C-5' Homologs of Carbocyclic Adenosine (e.g., 5'-Homoaristeromycin)

Carbocyclic nucleosides, where a cyclopentane or cyclohexane (B81311) ring replaces the furanose ring, are a significant class of antiviral and anticancer agents due to their enhanced metabolic stability. scielo.org.mxgoogle.commagtechjournal.com 5'-Homoaristeromycin is a carbocyclic analogue of this compound that has demonstrated potent antiviral activity. umich.edu

The synthesis of optically pure (-)-5'-homoaristeromycin has been achieved starting from (L)-ribonolactone. scielo.org.mxrsc.org A key step in this synthesis is the formation of the five-membered carbocyclic ring via an intramolecular radical cyclization. scielo.org.mxrsc.org The synthetic sequence involves converting the protected (L)-ribonolactone into a bromide, which then undergoes a radical-initiated cyclization to form the cyclopentane core. scielo.org.mx

After the formation of the carbocyclic ring system, the introduction of the adenine base is typically accomplished via nucleophilic substitution. The hydroxyl groups on the cyclopentane ring are manipulated to install a leaving group, such as a triflate, at the appropriate position. scielo.org.mxrsc.org This triflate is then displaced by a substituted purine, like 6-methoxypurine (B85510) or 6-chloropurine, in the presence of a base such as lithium hydride, to form the C-N bond and complete the carbocyclic nucleoside structure. scielo.org.mxcmu.edu

Table 3: Key Steps in the Synthesis of 5'-Homoaristeromycin

| Step | Description | Starting Material / Intermediate | Key Reagents / Conditions | Product / Intermediate | Reference(s) |

|---|---|---|---|---|---|

| 1 | Ring Formation | Protected (L)-ribonolactone derivative | Intramolecular radical cyclization | Cyclopentane derivative | scielo.org.mx |

| 2 | Introduction of Base | Cyclopentane with triflate group | 6-substituted purine, Lithium hydride, DMF | Protected 5'-Homoaristeromycin | scielo.org.mxrsc.org |

Development of Peptide-Nucleic Acid Constructs Incorporating this compound Units

Peptide Nucleic Acid (PNA) is a DNA mimic where the sugar-phosphate backbone is replaced by a neutral, achiral N-(2-aminoethyl)glycine polyamide chain. nih.govacs.org This structure allows PNA to bind to complementary DNA and RNA with high affinity and specificity, making it a valuable tool in diagnostics and therapeutics. The synthesis of PNA is typically performed using automated solid-phase methods analogous to peptide synthesis, employing Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) protecting group strategies.

The incorporation of modified nucleobases into PNA oligomers is a common strategy to enhance their properties. uwo.ca While direct literature describing the synthesis of a PNA monomer containing a this compound unit is scarce, its construction can be envisioned based on established PNA monomer synthesis protocols.

The synthesis would begin with this compound itself. The N9-linked this compound base would be protected, for example, with a benzhydryloxycarbonyl (Bhoc) group on the exocyclic amine. The crucial step is the attachment of this modified base to the N-(2-aminoethyl)glycine backbone. This is typically achieved by first synthesizing the nucleobase acetic acid derivative. For this compound, this would involve a reaction to link an acetic acid moiety to the N9 position of the adenine base, which is already part of the this compound structure. However, in PNA the linkage is different. The standard PNA monomer synthesis involves coupling a nucleobase acetic acid (e.g., adenine-9-acetic acid) with an N-protected aminoethylglycine ester. nih.gov

To create a "this compound PNA monomer," one would need to synthesize a modified backbone unit or a modified linker. A plausible approach involves synthesizing a monomer where the nucleobase is attached via a CH₂-CH₂-C(O) linker instead of the standard CH₂-C(O) linker. This would effectively insert the extra methylene group characteristic of this compound between the backbone and the adenine base. This custom monomer, once synthesized with appropriate Fmoc and ester protection, could then be incorporated into a PNA sequence using standard solid-phase synthesis protocols.

Table 4: General Scheme for PNA Monomer Synthesis and Oligomerization

| Step | Description | Key Reagents / Strategy | Reference(s) |

|---|---|---|---|

| 1 | Monomer Synthesis | Coupling of a protected nucleobase acetic acid with a protected N-(2-aminoethyl)glycine ester. | nih.gov |

| 2 | Solid-Phase Synthesis | Sequential coupling of Fmoc/Bhoc-protected PNA monomers on a solid support (e.g., MBHA resin). | researchgate.net |

| 3 | Deprotection & Cleavage | Removal of protecting groups (e.g., with TFA) and cleavage from the resin. |

Biological Activities and Pharmacological Impact of Homoadenosine and Its Analogues

Antiviral Efficacy and Spectrum of Activity

Inhibition of Vaccinia Virus Replication

Homoadenosine and its analogues have been investigated for their ability to inhibit the replication of the vaccinia virus (VV), a member of the Orthopoxvirus genus. cdc.gov 1'-Homonucleosides containing adenine (B156593) have shown activity against the vaccinia virus. researchgate.net However, a separate study found that 5'-homoadenosine was inactive against vaccinia, cowpox, and monkeypox viruses. auburn.edunih.gov

The antiviral activity of some adenosine (B11128) analogues against vaccinia virus is linked to their inhibitory effect on S-adenosyl-L-homocysteine (AdoHcy) hydrolase. nih.gov This enzyme is crucial for viral macromolecular methylation processes. auburn.edu A strong correlation has been observed between the inhibition of SAH hydrolase and the inhibition of vaccinia virus replication for a series of acyclic and carbocyclic adenosine analogues. nih.gov

Other nucleoside analogues have also shown inhibitory effects on vaccinia virus replication. Ribavirin (B1680618), for instance, demonstrates broad-spectrum antiviral activity, including against VV, by inhibiting inosine (B1671953) monophosphate (IMP) dehydrogenase. nih.gov Additionally, adenosine N1-oxide (ANO) is a potent and selective inhibitor of vaccinia virus replication, acting by blocking the translation of viral early mRNAs. nih.gov

Recent studies have also identified other compounds with anti-vaccinia virus properties. Trifluridine and adefovir (B194249) dipivoxil have been shown to potently inhibit the replication of both vaccinia virus and mpox virus in primary human fibroblasts by targeting the DNA replication stage of the viral infection. biorxiv.org Furthermore, a screening of bioactive and FDA-approved drugs identified over 140 compounds that suppressed VACV replication, many of which target cellular pathways essential for efficient viral replication. mdpi.com

Effects against Influenza Type AH1N1 Virus

Research has explored the potential of this compound and its analogues as antiviral agents against the influenza A (H1N1) virus. One study identified a homonucleoside analogue that demonstrated activity against the influenza type virus AH1N1, with an IC50 value of 25.2 µg/mL. researchgate.net The primary targets for current anti-influenza drugs are the M2 proton channel and neuraminidase. nih.gov However, the emergence of drug-resistant strains necessitates the development of new therapeutic agents. nih.gov

Several nucleoside analogues have shown promise in combating influenza. Ribavirin is active against both human and avian influenza viruses. nih.gov Favipiravir (T-705) is another nucleoside analogue that can convert to a ribonucleotide and has demonstrated broad-spectrum antiviral effects. mdpi.comarchbronconeumol.org Laboratory testing has confirmed the susceptibility of the H1N1 influenza A virus to the prescription antiviral drugs oseltamivir (B103847) and zanamivir, which are neuraminidase inhibitors. medscape.com

Natural products are also a source of potential anti-influenza compounds. Homonojirimycin (HNJ), an alkaloid, has shown strong antiviral activity against the influenza A/PR/8/34 (H1N1) virus, with an EC50 value of 10 μg/mL. mdpi.com

Broader Antiviral Potential of Pyrano-Nucleotide Analogues

Pyrano-nucleoside analogues represent a class of compounds with a wide range of biological activities, including antiviral properties. researchgate.net These analogues, which feature a six-membered carbohydrate moiety, have been evaluated for their potential against various viruses. researchgate.net The diversification of nucleoside analogues by altering their core structure is a key strategy in developing new antiviral drugs to combat emerging viral diseases and resistance. biorxiv.org

The antiviral spectrum of adenosine analogues can be quite broad. nih.gov For instance, certain aliphatic and carbocyclic adenosine analogues are particularly active against (-) RNA viruses and (+/-)RNA viruses, while having minimal effect on (+)RNA viruses and DNA viruses like herpes simplex. nih.gov Some nucleoside analogues, such as Remdesivir, Ribavirin, and Favipiravir, are recognized as broad-spectrum RNA virus inhibitors. mdpi.com BCX4430 is another novel nucleoside analogue with broad-spectrum activity against a range of viruses by inhibiting viral RNA polymerase.

Fluorinated pyrano-nucleoside analogues have also been synthesized and evaluated for their antiviral potential. nih.gov One such analogue, KAD-025, exhibited broad-spectrum activity against several viral families, including flaviviruses, filoviruses, and coronaviruses, without showing toxicity at concentrations up to 100 µM. nih.gov These findings highlight the potential of pyrano-nucleoside analogues as a source for developing new broad-spectrum antiviral agents. researchgate.netnih.gov

Anticancer and Cytostatic Properties

Cytotoxicity against Various Cancer Cell Lines

This compound and its analogues have been investigated for their potential as anticancer agents, demonstrating cytotoxicity against various cancer cell lines. Purine (B94841) nucleoside analogues are known to possess broad antitumor activity, primarily by inhibiting DNA synthesis and inducing apoptosis. medchemexpress.com

Specific analogues have shown notable cytostatic activities. For instance, γ-lactam analogues of homonucleosides, particularly those with 5-chlorouracil (B11105) and theophylline (B1681296) fragments, have demonstrated activity against pancreatic adenocarcinoma cells (Capan-1), with IC50 values of 21.5 µM and 18.2 µM, respectively. researchgate.net An isoxazolidine (B1194047) analogue containing 5-chlorouracil was found to inhibit the proliferation of colorectal carcinoma cells (HCT-116). researchgate.net Furthermore, certain homonucleoside analogues with 6-Cl-Pu, 6-Cl-2-amino-Pu, and Uracil (B121893) have shown significant anticancer activity against L1210/0, Molt4/C8, and CEM cell lines, with IC50 values ranging from 3.2 to 11 µg/mL. researchgate.net

The development of novel nucleoside analogues continues to be a promising area of cancer research. For example, SYA014, a homopiperazine-oxime analogue, has displayed anticancer properties against triple-negative breast cancer cell lines by inhibiting cell proliferation, survival, and metastasis, and by inducing apoptosis. mdpi.com Similarly, derivatives of oridonin, a natural diterpenoid, have been synthesized and shown to have improved cytotoxicity against various cancer cell lines, with some derivatives being significantly more potent than the parent compound. frontiersin.org

Interactive Table: Cytotoxic Activity of this compound Analogues

| Compound/Analogue | Cancer Cell Line(s) | IC50 Value | Reference |

| γ-Lactam analogue (trans-15e, Cl-Ura) | Pancreatic adenocarcinoma (Capan-1) | 21.5 µM | researchgate.net |

| γ-Lactam analogue (cis-15h, Theo) | Pancreatic adenocarcinoma (Capan-1) | 18.2 µM | researchgate.net |

| Isoxazolidine analogue (cis-15e, Cl-Ura) | Colorectal carcinoma (HCT-116) | - | researchgate.net |

| Homonucleoside analogues (with 6-Cl-Pu, 6-Cl-2-amino-Pu, Uracil) | L1210/0, Molt4/C8, CEM | 3.2-11 µg/mL | researchgate.net |

Inhibition of Cell Transformation Induced by Oncogenic Viruses (e.g., Rous Sarcoma Virus)

While the study of cell transformation by oncogenic viruses like the Rous Sarcoma Virus (RSV) is a well-established field of research, direct evidence explicitly linking this compound to the inhibition of this specific process is not prominent in current literature. nih.govresearchgate.net Research into RSV focuses on aspects such as the 'focus' assay to quantify transformed cells and the genetic structure of the virus itself. researchgate.net The inhibition of RSV replication has been demonstrated using specific oligodeoxynucleotides that interfere with viral RNA. nih.gov

However, research into the broader antiviral properties of homonucleoside analogues is more developed. 1'-Homonucleosides containing adenine or guanine (B1146940) have demonstrated activity against herpes simplex virus, with a minimum inhibitory concentration (MIC) of 5-20 µg/mL, and also against the vaccinia virus. researchgate.net Furthermore, certain analogues have shown efficacy against the influenza type virus AH1N1. researchgate.netmdpi.com These findings underscore the potential of the homonucleoside scaffold in developing antiviral agents, even if specific data on RSV inhibition remains to be fully explored.

Potential as Novel Anticancer Drug Candidates

Nucleoside analogues represent a significant class of anticancer therapeutic agents. researchgate.netnih.gov this compound and its derivatives have been investigated for their cytotoxic effects against various cancer cell lines, with some analogues emerging as promising candidates. mdpi.comnih.gov

Research has shown that specific γ-lactam analogues of homonucleosides display moderate cytotoxic activity against pancreatic adenocarcinoma cells (Capan-1). mdpi.com Notably, these compounds were not found to be toxic to non-cancerous retina cells at concentrations up to 100 μM. mdpi.com In preclinical studies, certain complex molecules from the halichondrin class, for which synthetic pathways are being developed, have been identified as potent anti-cancer agents that act not only as microtubule dynamics inhibitors but also as novel agents targeting the tumor microenvironment.

The antitumor activity of various substituted pyrimido[5,4-d]pyrimidine (B1612823) nucleoside analogues has been evaluated in vitro against L1210 murine lymphocytic leukemia cells, revealing a direct correlation between the hydrogen-accepting capacity of these nucleosides and their antitumor activity. pnas.org

Below is a table summarizing the in vitro anticancer activity of selected this compound analogues.

| Compound/Analogue | Cancer Cell Line | Activity (IC₅₀) | Reference |

| γ-lactam trans-15e (Cl-Ura) | Pancreatic adenocarcinoma (Capan-1) | 21.5 µM | mdpi.com |

| γ-lactam cis-15h (Theo) | Pancreatic adenocarcinoma (Capan-1) | 18.2 µM | mdpi.com |

| 4-Methoxy-8-(β-D-ribofuranosylamino)pyrimido[5,4-d]pyrimidine (β-MRPP, 1a) | L1210 murine lymphocytic leukemia | 0.09 µM | pnas.org |

| 4-Amino-8-(β-D-ribofuranosylamino)pyrimido[5,4-d]pyrimidine (β-ARPP, 1b) | L1210 murine lymphocytic leukemia | 0.05 µM | pnas.org |

| 4-Methylthio-8-(β-D-ribofuranosylamino)pyrimido[5,4-d]pyrimidine (1c) | L1210 murine lymphocytic leukemia | Inactive | pnas.org |

| 4-Dimethylamino-8-(β-D-ribofuranosylamino)pyrimido[5,4-d]pyrimidine (1d) | L1210 murine lymphocytic leukemia | Inactive | pnas.org |

IC₅₀ is the concentration that inhibits cell growth by 50%.

The development of novel anticancer drugs is a complex process, with candidates like the ruthenium-based compounds NAMI-A and KP1019 undergoing extensive investigation and clinical trials. mdpi.com Natural products continue to be a vital source for anticancer drug discovery due to their chemical diversity and biological activity. nih.gov

Antimicrobial and Antifungal Actions

Evaluation of Homonucleoside Analogues for Antimicrobial Efficacy

The search for new therapeutic agents has led to the synthesis and evaluation of homonucleoside analogues for their antimicrobial properties. nih.govresearchgate.net The incorporation of an isoxazolidine ring into the nucleoside framework has been a strategy employed to study potential antibacterial and antifungal activities. researchgate.net While some isoxazolidine derivatives have been synthesized for this purpose, specific compounds tested did not exhibit significant activity. nih.govresearchgate.net

However, the broader class of nucleoside analogues has shown promise. For instance, Mannich base analogues of the antibiotic ciprofloxacin (B1669076) have been synthesized, with some derivatives showing enhanced activity against several Gram-positive and Gram-negative bacterial strains compared to the parent drug. banglajol.info The evaluation of isoxazolidine derivatives has been conducted against bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net

While the primary focus is often on antibacterial action, it is worth noting the established antiviral efficacy of some homonucleoside analogues as part of their broader antimicrobial profile.

| Compound/Analogue | Target Virus | Activity (MIC) | Reference |

| 1′-Homonucleoside with adenine (1) | Herpes simplex virus | 5-20 µg/mL | researchgate.netmdpi.com |

| 1′-Homonucleoside with adenine (1) | Vaccinia virus | 5-20 µg/mL | researchgate.netmdpi.com |

| 1′-Homonucleoside with guanine (2) | Herpes simplex virus | 5-20 µg/mL | researchgate.netmdpi.com |

| 1′-Homonucleoside with guanine (2) | Vaccinia virus | 5-20 µg/mL | researchgate.netmdpi.com |

| Homonucleoside analogue (3) | Influenza A (H1N1) | IC₅₀ = 25.2 µg/mL | researchgate.netmdpi.com |

MIC is the Minimum Inhibitory Concentration.

Antifungal Activities of this compound Derivatives

The potential for antifungal activity has been a motivation for the synthesis of this compound derivatives, particularly those incorporating an isoxazolidine ring. nih.govresearchgate.net While this specific class of compounds is under investigation, the broader field of antifungal drug discovery provides context for this pursuit. nih.govsioc-journal.cnmdpi.commdpi.com

For example, studies on homoallylamines and their derivatives have identified compounds with significant antifungal activity against dermatophytes. nih.gov Other research focuses on designing novel antifungal agents by modifying various chemical scaffolds, such as 1,2,4-oxadiazoles containing piperidine, which have shown high efficacy against soybean rust. sioc-journal.cn Similarly, derivatives of polyene antifungals like Amphotericin B are being developed to enhance efficacy and reduce toxicity. mdpi.com The s-triazine scaffold is another area of active research for developing new agents against pathogenic fungi like Candida albicans. mdpi.com Although direct data on the antifungal efficacy of this compound derivatives is limited in the provided sources, the strategies used in these related fields may guide future development.

Immunosuppressive Effects and Mechanisms

Adenosine is recognized as a significant anti-inflammatory molecule that plays a role in regulating immune responses. nih.gov Its immunosuppressive effects are largely mediated through the A2A adenosine receptor (A₂AAR), which is widely expressed on immune cells. nih.govnih.gov Activation of the A₂AAR suppresses key inflammatory processes, including the production of pro-inflammatory cytokines, proliferation of immune cells, and leukocyte recruitment. nih.govnih.gov

A crucial mechanism for immunosuppression involves human regulatory T cells (Tregs), which generate adenosine. nih.gov These Tregs use the adenosine to suppress immune responses, and this effect can be blocked by A₂AAR antagonists. nih.gov

Another pathway through which this compound analogues may exert immunosuppressive effects is via the inhibition of S-adenosyl-L-homocysteine (SAH) hydrolase. researchgate.net This enzyme plays a central role in regulating biological methylation reactions. researchgate.net Inhibitors of SAH hydrolase have been investigated as potential immunosuppressive agents, although the precise mechanism for this efficacy is not yet fully understood. researchgate.net

Other Emerging Biological Activities

Beyond the activities previously described, this compound and its analogues are being explored for other therapeutic applications. A significant area of investigation is their role as inhibitors of S-adenosyl-L-homocysteine (SAH) hydrolase. researchgate.netucsd.edu This enzyme is a target for developing antiviral, anticancer, and anti-inflammatory drugs. researchgate.net Numerous this compound analogues, including those with modifications at the sugar moiety, have been synthesized and evaluated as inhibitors of SAH hydrolase, showing potent antiviral activities that correlate with their inhibition of the enzyme. researchgate.netucsd.edu

Specific homonucleoside analogues have also shown other targeted biological activities. For instance, a homonucleoside analogue of 2'-deoxyuridine (B118206) acts as a selective inhibitor of viral uracil-DNA glycosylase (UDG) while having minimal effect on human enzymes. mdpi.comresearchgate.net Additionally, some analogues have demonstrated activity against the influenza A (H1N1) virus. researchgate.netmdpi.com In the field of immuno-oncology, modified nucleosides like 5'-Homo-adenosine triphosphate are being explored for use in mRNA-based therapies designed to modulate the immune system for cancer treatment. google.com

Anti-inflammatory Properties

Adenosine is recognized as a potent endogenous anti-inflammatory agent that modulates the function of inflammatory cells through specific receptor interactions. nih.gov The anti-inflammatory effects of adenosine are well-documented, and it is known to mediate the actions of widely used anti-inflammatory drugs like methotrexate. nih.gov

While direct studies on the anti-inflammatory properties of this compound itself are not extensively detailed in the provided results, the broader context of adenosine analogues suggests a potential for such activity. For instance, isoxazolidine analogues of homonucleosides have been noted for possessing anti-inflammatory properties, among other biological activities. nih.gov Furthermore, inhibitors of adenosine kinase and adenosine deaminase, which increase endogenous adenosine levels, have demonstrated both antinociceptive and anti-inflammatory effects in animal models. nih.gov Specifically, the peripheral administration of 5'-amino-5'-deoxyadenosine, an adenosine kinase inhibitor, reduced paw swelling in a carrageenan-induced inflammation model in rats. nih.gov This suggests that compounds that mimic or enhance the effects of adenosine, such as this compound analogues, could exhibit similar anti-inflammatory actions.

The primary anti-inflammatory effects of adenosine are mediated through the stimulation of A2A and A3 adenosine receptors. mdpi.com Upregulation of these receptors on leukocytes can inhibit the NF-κB pathway, leading to a decrease in pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. mdpi.com

Antioxidant Potential

Research has indicated that certain analogues of this compound possess significant antioxidant activity. A study on 5′-thionucleosides, which are related to this compound, revealed that their antioxidant activity was considerably higher than that of trolox, a well-known antioxidant standard. researchgate.net However, their antioxidant effect was found to be lower than that of ascorbic acid. researchgate.net

In a separate study, a peptide fragment, NL13, derived from adenosyl homocysteinase, demonstrated significant antioxidant properties in various assays, including DPPH, HARS, SARS, NO, and ABTS assays. nih.gov This peptide was shown to scavenge intracellular reactive oxygen species (ROS) effectively. nih.gov While not a direct study of this compound, this highlights the antioxidant potential embedded within related molecular structures.

Additionally, isoxazolidine analogues of homonucleosides have also been reported to exhibit antioxidant activity. nih.gov

Insecticidal Activity

The potential of adenosine analogues as insecticides has been explored, with some studies indicating promising results. For example, N6-(2-hydroxyethyl)-adenosine (HEA), a derivative of adenosine, has demonstrated insecticidal activity against the diamondback moth, Plutella xylostella. nih.gov The mechanism of action is believed to be through the P. xylostella adenosine receptor (PxAdoR). nih.gov The low homology of this insect receptor to human adenosine receptors suggests that such compounds could be developed into environmentally safer pesticides. nih.gov

Furthermore, the general class of isoxazolidine nucleoside analogues, which includes modifications of this compound, has been noted for its insecticidal activity, among other biological effects. nih.gov The relationship between chemical structure and insecticidal activity has been a subject of research in series of related compounds. cas.cz

Molecular Mechanisms of Action and Biochemical Interactions

Interaction with S-Adenosyl-L-Homocysteine Hydrolase (SAHH)

S-adenosyl-L-homocysteine hydrolase (SAHH) is a crucial enzyme that catalyzes the reversible hydrolysis of S-adenosyl-L-homocysteine (SAH) to adenosine (B11128) and L-homocysteine. nih.gov This reaction is vital for the maintenance of cellular methylation potential, as SAH is a potent feedback inhibitor of S-adenosyl-L-methionine (SAM)-dependent methyltransferases. patsnap.comcreative-proteomics.com Homoadenosine and its derivatives have been extensively studied as inhibitors of SAHH. ku.edu

Mechanisms of SAHH Inhibition by this compound Analogues (Type I and Type II Inactivation)

Inhibitors of SAHH are broadly classified based on their mechanism of action. Type I and Type II inhibitors are known to irreversibly inactivate the enzyme. nih.gov The inactivation mechanism often involves the enzyme's own catalytic machinery. For instance, certain analogues, after binding to the active site, are processed by the enzyme, leading to the formation of a reactive intermediate that covalently modifies and inactivates the enzyme. This process is also known as "suicide inactivation."

Research into specific this compound analogues has provided detailed insights into these mechanisms. For example, 5',5',6',6'-tetradehydro-6'-deoxy-6'-halothis compound analogues, which are 4'-haloacetylene derivatives of adenosine, have been shown to inactivate SAHH. ku.edu These compounds serve as substrates for the enzyme, which, through its normal catalytic action, transforms them into highly reactive species that then irreversibly bind to the enzyme.

Binding Studies of Non-Hydrolyzed this compound Analogues to SAHH

Not all analogues of this compound that bind to SAHH are substrates for its hydrolytic activity. Studies on non-hydrolyzed substrate analogues have been conducted to understand the binding interactions within the enzyme's active site. For instance, homologated analogues of S-adenosyl-L-homocysteine were synthesized by treating this compound to produce 6'-chloro-6'-deoxythis compound, which was then reacted with L-cysteine or L-homocysteine. researchgate.net These resulting compounds were found to exhibit weak binding to SAHH, indicating that while they can interact with the enzyme, they are not efficiently hydrolyzed. researchgate.net Such studies are crucial for mapping the active site and understanding the structural requirements for substrate binding and catalysis, aiding in the design of more potent and specific inhibitors. ku.edu

Role in Regulating S-Adenosyl-L-Methionine (SAM)-Dependent Methylation Reactions

By inhibiting SAHH, this compound analogues lead to the intracellular accumulation of SAH. patsnap.comnih.gov SAH is a powerful product inhibitor of virtually all SAM-dependent methyltransferases. nih.govwikipedia.org These enzymes are responsible for the methylation of a vast array of biological molecules, including DNA, RNA, proteins, and lipids. patsnap.comnih.gov

The elevation of intracellular SAH levels effectively puts a brake on these methylation reactions. nih.gov This is because most methyltransferases have a higher affinity for SAH than for SAM. scielo.br Consequently, the inhibition of SAHH by this compound analogues indirectly but potently regulates the global methylation status of the cell. nih.govpatsnap.com This regulatory role is fundamental to many cellular processes, and its disruption can have significant biological consequences. nih.govwikipedia.org

Effects on Cellular Homocysteine Levels

The hydrolysis of SAH by SAHH is a primary source of intracellular homocysteine. nih.gov Inhibition of SAHH, therefore, has a direct impact on cellular homocysteine levels. By blocking the breakdown of SAH, SAHH inhibitors prevent the formation of adenosine and homocysteine from this specific pathway. patsnap.com

Substrate Properties and Metabolism in Enzymatic Systems

Beyond its interaction with SAHH, this compound and its derivatives can be recognized and metabolized by other key enzymatic systems within the cell, leading to the formation of active metabolites.

Phosphorylation by Cellular Kinases and Formation of Triphosphate Metabolites

Cellular kinases can recognize this compound as a substrate, leading to its phosphorylation and the subsequent formation of triphosphate metabolites. researchgate.netgoogleapis.comjustia.com This process is a critical activation step for many nucleoside analogues. Protein phosphorylation is a fundamental regulatory mechanism in cells, with kinases adding phosphate (B84403) groups from ATP to proteins, a process that can be reversed by phosphatases. nih.govthermofisher.com

The formation of this compound triphosphate allows it to mimic endogenous nucleotides like adenosine triphosphate (ATP). nih.govmdpi.com These triphosphate metabolites are biologically active compounds that can interfere with various cellular processes that utilize ATP. wisdomlib.org For example, they can be recognized by DNA and RNA polymerases. The incorporation of such modified nucleotides into nucleic acids can lead to chain termination or altered genetic information, which is a common mechanism of action for antiviral and anticancer nucleoside drugs. The formation of these triphosphate metabolites highlights a significant pathway through which this compound can exert its biological effects, independent of its role as an SAHH inhibitor.

Substrate and Inhibitor Properties with Adenosine Monophosphate (AMP) Utilizing Enzymes

This compound's structural similarity to adenosine, particularly its phosphorylated form's resemblance to Adenosine Monophosphate (AMP), allows it to interact with various AMP-utilizing enzymes. Research has focused on a specific analog, this compound-6'-phosphonic acid, which serves as an isostere of AMP where the ester oxygen (O-5') is replaced by a methylene (B1212753) group (CH₂). Studies on the epimers of this compound have revealed its capacity to act as both a substrate and an inhibitor for several key enzymes.

With rabbit muscle AMP aminohydrolase, both epimers of this compound-6'-phosphonic acid demonstrated substrate activity. The kinetic values indicated that one epimer had a Michaelis constant (Kₘ) of 4.0 mM and a maximum velocity (Vₘₐₓ) that was 91% of that for AMP, while the other epimer had a Kₘ of 0.025 mM and a Vₘₐₓ that was 2.8% of that for AMP. Furthermore, these epimers acted as competitive inhibitors of the enzyme, with an inhibition constant (Kᵢ) of 0.21 mM.

In the case of AMP kinase from pig muscle, the epimeric mixture of this compound-6'-phosphonic acid was found to be a substrate with a Kₘ of 0.17 mM. It also exhibited linear competitive inhibition with a Kᵢ of 0.38 mM. For the rabbit muscle AMP kinase, the compound was a substrate with a Kₘ of 0.71 mM and a Vₘₐₓ that was approximately 0.17% of the Vₘₐₓ with AMP.

Conversely, with 5'-nucleotidase from snake venom, the epimers of this compound-6'-phosphonic acid were not substrates but instead produced an AMP-promoted inhibition of AMP dephosphorylation. These findings suggest that the active sites of enzymes like AMP aminohydrolase and AMP kinase have sufficient space to accommodate the structural modification present in the this compound analog.

Table 1: Kinetic Parameters of this compound-6'-Phosphonic Acid with AMP-Utilizing Enzymes Data derived from studies on an epimeric mixture of this compound-6'-phosphonic acid.

| Enzyme (Source) | Interaction Type | Kₘ (mM) | Relative Vₘₐₓ (% of AMP) | Kᵢ (mM) |

| AMP Aminohydrolase (Rabbit Muscle) | Substrate & Inhibitor | 4.0 and 0.025 | 91 and 2.8 | 0.21 |

| AMP Kinase (Pig Muscle) | Substrate & Inhibitor | 0.17 | Not Reported | 0.38 |

| AMP Kinase (Rabbit Muscle) | Substrate | 0.71 | 0.17 | Not Applicable |

| 5'-Nucleotidase (Crotalus venom) | Inhibitor | Not Applicable | Not Applicable | Inhibition noted |

Resistance to Hydrolytic or Enzymatic Cleavage (e.g., C1'-CH₂-Base bond)

A key structural feature of 1'-homonucleosides, including this compound, is the insertion of a methylene (CH₂) group between the C1' carbon of the sugar moiety and the nitrogen atom of the nucleobase. researchgate.net This modification fundamentally alters the nature of the glycosidic bond. In natural nucleosides, the C1'-N bond is susceptible to hydrolysis by various cellular enzymes. researchgate.net However, in this compound, the resulting C1'-CH₂-Base linkage is no longer an aminal and is significantly more stable. researchgate.net

This enhanced stability means that the bond is resistant to cleavage by the enzymes that would typically hydrolyze the standard glycosidic bond. researchgate.net Several factors contribute to this resistance:

The absence of the anomeric effect, which influences the reactivity of the C1' carbon in natural nucleosides. researchgate.net

Increased molecular flexibility due to free rotation around the CH₂-Base bond. researchgate.net

Reduced steric and electronic interactions between the base and the sugar ring. researchgate.net

Consequently, this compound and other 1'-homonucleosides are not susceptible to degradation by enzymes that target the C1'-N bond, a property that is significant for their potential biological applications. researchgate.net

Interactions with Nucleic Acids and Related Processes

Potential for Watson-Crick Pairing with Other Nucleosides in DNA/RNA

Watson-Crick base pairing, the specific hydrogen bonding between adenine (B156593) (A) and thymine (B56734) (T) or uracil (B121893) (U), and between guanine (B1146940) (G) and cytosine (C), is fundamental to the structure of DNA and RNA. wikipedia.orgchemistrytalk.orgchemguide.co.uk This pairing relies on a precise geometric arrangement of hydrogen bond donors and acceptors on the nucleobases, allowing them to fit within the regular helical structure of double-stranded nucleic acids. libretexts.org

Influence of this compound Single-Stranded DNA (ssDNA) Oligomers on NTP Hydrolysis by DnaB Helicase

The Escherichia coli DnaB helicase is the primary replicative helicase responsible for unwinding the DNA double helix during replication, a process fueled by the hydrolysis of nucleoside triphosphates (NTPs). nih.govacs.org The enzyme's activity is allosterically regulated by its interaction with single-stranded DNA (ssDNA). researchgate.net

Research has shown that the base composition of the ssDNA can significantly influence the rate of NTP hydrolysis by DnaB. nih.govacs.org Specifically, studies examining the kinetic mechanism of NTP hydrolysis found that this compound ssDNA oligomers are particularly effective at stimulating this activity. nih.govacs.orgresearchgate.net When DnaB is part of the DnaB-DnaC complex, the hydrolysis of purine (B94841) cofactors is specifically stimulated by this compound ssDNA. acs.org This suggests that the allosteric signal transmitted from the DNA binding site to the NTP hydrolysis site is uniquely modulated by stretches of this compound, leading to an increased rate of the chemical hydrolysis step. nih.govacs.orgresearchgate.net

Effects on Reverse Transcriptase Pausing on Retroviral RNA Templates

Reverse transcriptase (RT) is the viral enzyme responsible for converting a retroviral RNA genome into DNA. virology.wslibretexts.org The processivity of this enzyme is not always continuous, and it can pause at specific sites along the RNA template. nih.govnih.gov These pausing events can be influenced by RNA secondary structures and the primary sequence of the template. oup.commdpi.com

Studies analyzing the pausing of Avian Myeloblastosis Virus (AMV) reverse transcriptase on various retroviral RNA templates have identified a strong correlation between pausing and specific nucleotide sequences. oup.com The analysis revealed that the most frequent pause sites occurred within homopolymeric runs of adenosines, also described as this compound tracts. oup.com This pausing at this compound sequences was found to be statistically significant and more frequent than pausing within other homopolymeric or heteropolymeric runs. oup.com Such pausing can have significant implications for the viral life cycle, as it has been shown to increase the rate of retroviral recombination, a process where the reverse transcriptase switches between the two RNA templates present in the virion. nih.govnih.gov

Role in Polyadenylation-Stimulated RNA Degradation Pathways (e.g., Homopolymeric A tails)

In both prokaryotes and eukaryotes, the addition of a homopolymeric tail of adenosine residues, known as a poly(A) tail, to the 3' end of an RNA molecule is a critical signal for regulating RNA fate. wikipedia.orgneb.com While in the eukaryotic nucleus, a long poly(A) tail on mRNA is typically associated with stability and efficient translation, the role of polyadenylation can be context-dependent. neb.comnanoporetech.com

In many bacteria and in eukaryotic organelles, as well as for certain nuclear-encoded non-coding RNAs in eukaryotes, polyadenylation serves as a signal for RNA degradation. wikipedia.orgnih.gov The homopolymeric adenosine tail acts as a binding site for ribonucleases that initiate the decay of the RNA molecule. wikipedia.org For instance, in bacteria, the poly(A) tail allows the degradosome complex to bind and degrade RNA transcripts that might otherwise be protected by secondary structures at their 3' end. wikipedia.org Similarly, in chloroplasts, polyadenylated transcripts fail to accumulate because the tail stimulates rapid degradation. In human cells, ribosomal RNA can undergo polyadenylation, and these homopolymeric tails are thought to occur in the nucleus as part of a degradation pathway. nih.gov Therefore, a this compound sequence, in the form of a homopolymeric A tail, plays a direct role in initiating polyadenylation-stimulated RNA degradation pathways. wikipedia.orgnih.gov

Modulation of Cellular Signaling Pathways

The molecular interactions of this compound with various cellular signaling pathways are a subject of ongoing research. While comprehensive data remains to be fully elucidated, existing studies on adenosine and its analogs provide a framework for understanding the potential mechanisms of this compound.

Involvement in Adenosine Receptor (AR) Signaling (A1R, A2aR, A2bR, A3R)

Adenosine exerts its physiological effects by binding to four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. mdpi.comnih.gov These receptors have distinct affinities for adenosine and are coupled to different intracellular signaling cascades. nih.gov The A1 and A2A receptors are generally considered high-affinity, while the A2B and A3 receptors have lower affinity for adenosine. nih.govunife.it

The interaction of ligands with these receptors is quantified by their binding affinity (Ki value), which indicates the concentration of a ligand required to occupy 50% of the receptors. While extensive binding data exists for adenosine and numerous synthetic analogs, specific Ki values for this compound at each of the four human adenosine receptor subtypes are not well-documented in publicly available scientific literature. mdpi.com The characterization of the binding profile of any adenosine analog, including this compound, is crucial to predict its specific physiological effects, as receptor activation depends on both affinity and the intrinsic efficacy of the compound (whether it acts as an agonist, antagonist, or partial agonist). mdpi.com

Table 1: General Characteristics of Human Adenosine Receptor Subtypes

| Receptor Subtype | Typical Affinity for Adenosine | G-Protein Coupling | Primary Downstream Effect on Adenylyl Cyclase |

| A1R | High (~70-100 nM) nih.gov | Gi/o | Inhibition |

| A2aR | High (~150-310 nM) nih.gov | Gs/olf | Stimulation |

| A2bR | Low (~5,100-15,000 nM) nih.gov | Gs | Stimulation |

| A3R | High to Low (~290-1,000 nM) mdpi.comnih.gov | Gi/o | Inhibition |

Note: Ki values can vary based on experimental conditions and tissue type.

Downstream Effects on Intracellular Messengers (e.g., cAMP)

The primary intracellular messenger affected by adenosine receptor activation is cyclic adenosine monophosphate (cAMP). mdpi.com The concentration of cAMP is regulated by the enzyme adenylyl cyclase. viamedica.pl Activation of A2a and A2b receptors, which are coupled to stimulatory G-proteins (Gs), leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. mdpi.com Conversely, activation of A1 and A3 receptors, coupled to inhibitory G-proteins (Gi), inhibits adenylyl cyclase, resulting in decreased intracellular cAMP. viamedica.plnih.gov

Given that this compound is an analog of adenosine, its effect on cAMP levels would be contingent on its specific binding profile and activity at the different adenosine receptor subtypes. Studies on other adenosine derivatives have shown that they can inhibit the cAMP signaling response. nih.gov However, without specific data on this compound's interaction with each receptor, its precise downstream effect on cAMP concentrations cannot be definitively stated. The net effect on cAMP would depend on the balance of its activity at the inhibitory (A1, A3) versus stimulatory (A2a, A2b) receptors.

Potential Impact on Oncogenic Signaling Cascades (e.g., Wnt, JAK/STAT3, PI3K/mTOR)

Several key signaling pathways that are often dysregulated in cancer have been shown to be modulated by adenosine receptor signaling. The potential impact of this compound on these cascades is inferred from studies involving adenosine and other analogs.

Wnt Pathway: The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is linked to various cancers. mdpi.comfrontiersin.org Research indicates that there is crosstalk between adenosine signaling and the Wnt pathway. For instance, modulation of the Wnt/β-catenin pathway has been shown to alter the tumor microenvironment and may be a target for therapies. nih.govnih.gov However, direct evidence detailing the specific interaction of this compound with components of the Wnt signaling cascade is currently lacking in the scientific literature.

JAK/STAT3 Pathway: The Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a key role in cell proliferation, differentiation, and immune responses. nih.gov Dysregulation of this pathway is associated with various inflammatory diseases and cancers. nih.govnih.gov While the JAK/STAT3 pathway is a known therapeutic target, and its activity can be initiated by a wide array of upstream mediators, a direct regulatory link between this compound and the activation or inhibition of JAK/STAT3 signaling has not been established. mdpi.com

PI3K/mTOR Pathway: The phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, metabolism, and survival. wikipedia.orgnih.govnih.gov This pathway is one of the most frequently hyperactivated signaling cascades in human cancers, making it a major therapeutic target. nih.govmdpi.com The PI3K/Akt/mTOR pathway can be influenced by various upstream signals, including those from G protein-coupled receptors. nih.gov While the pathway is a known regulator of autophagy and is implicated in drug resistance, specific studies detailing the direct modulatory effect of this compound on the components of the PI3K/Akt/mTOR cascade have not been reported. mdpi.com

Influence on Protein Degradation Pathways (e.g., Ubiquitin-Proteasome System, Autophagy)

The maintenance of cellular health relies on the efficient degradation of damaged or unnecessary proteins, a process managed primarily by the ubiquitin-proteasome system and autophagy.

Ubiquitin-Proteasome System (UPS): The UPS is the principal mechanism for the degradation of most short-lived and regulatory proteins in eukaryotic cells. thermofisher.comnih.gov It involves the tagging of substrate proteins with a polyubiquitin (B1169507) chain, which targets them to the 26S proteasome for degradation. nih.govelifesciences.orgmdpi.com This system is fundamental for cellular homeostasis, and its dysfunction is linked to neurodegenerative disorders and cancer. nih.govmdpi.com While the UPS degrades a vast array of cellular proteins, there is currently no direct evidence in the reviewed literature to suggest that this compound specifically influences the activity of the enzymes (E1, E2, E3 ligases) or the proteasome itself.